

# Spectroscopic Analysis of N,N-Diglycidyl-4-glycidyloxyaniline: A Technical Guide

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## Compound of Interest

Compound Name: *N,N-Diglycidyl-4-glycidyloxyaniline*

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An In-depth Guide for Researchers and Drug Development Professionals on the FTIR and NMR Spectroscopic Characterization of a Trifunctional Epoxy Monomer.

## Introduction

**N,N-Diglycidyl-4-glycidyloxyaniline** (DGGOA), also known as Triglycidyl-p-aminophenol (TGAP), is a trifunctional epoxy resin monomer with the chemical formula  $C_{15}H_{19}NO_4$  and a molecular weight of 277.32 g/mol [1]. Its structure is characterized by a central p-aminophenol backbone with three reactive glycidyl (epoxy) groups attached—two to the nitrogen atom and one to the phenolic oxygen. This trifunctionality allows for the formation of a highly cross-linked, rigid polymer network upon curing, leading to materials with high glass transition temperatures ( $T_g$ ) and excellent mechanical properties [2].

Due to these properties, DGGOA is a crucial component in high-performance materials, including aerospace composites, high-temperature resistant adhesives, and electrical insulation materials [2]. A thorough understanding of its chemical structure and purity is paramount for quality control and the development of new applications. This technical guide provides a detailed overview of the Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopic analysis of DGGOA, including experimental protocols and data interpretation.

## Chemical Structure of DGGOA

The unique trifunctional structure of DGGOA is the basis for its material properties.

**Caption:** Chemical structure of **N,N-Diglycidyl-4-glycidyloxyaniline (DGGOA)**.

## I. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups within the DGGOA molecule, confirming its identity, and monitoring its curing process by observing the disappearance of the epoxy rings. The primary vibrational modes of interest are associated with the oxirane (epoxy) rings, the aromatic core, and the ether and amine linkages.

### Experimental Protocol: FTIR Analysis

- **Instrumentation:** A Fourier-Transform Infrared spectrometer, such as a Perkin-Elmer Spectrum-100 or equivalent, is used for analysis.
- **Sample Preparation:** As DGGOA is a viscous liquid, the Attenuated Total Reflectance (ATR) technique is ideal. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
- **Data Acquisition:**
  - **Spectral Range:** 4000–650  $\text{cm}^{-1}$ .
  - **Resolution:** 4  $\text{cm}^{-1}$ .
  - **Scans:** 16 to 32 scans are co-added to improve the signal-to-noise ratio.
  - **Background:** A background spectrum of the clean, empty ATR crystal is collected prior to sample analysis and automatically subtracted from the sample spectrum.
- **Analysis:** The resulting spectrum is analyzed for characteristic absorption bands. The band around 915  $\text{cm}^{-1}$ , corresponding to the epoxy ring vibration, is particularly important for monitoring the curing reaction.<sup>[1]</sup>

### Data Presentation: Characteristic FTIR Peaks for DGGOA

The following table summarizes the principal infrared absorption bands expected for **N,N-Diglycidyl-4-glycidyloxyaniline**.

Peak Position (cm <sup>-1</sup> )	Vibrational Assignment	Expected Intensity
~3050	=C-H stretch (aromatic and epoxy C-H)	Medium-Weak
~2995, ~2925	-CH <sub>2</sub> - asymmetric and symmetric stretch (aliphatic)	Medium
~1610, ~1510	C=C aromatic ring skeletal vibrations	Strong
~1240	Aryl-O-C asymmetric stretch (ether linkage)	Strong
~1180	C-N stretch	Medium
~1035	C-O-C symmetric stretch (ether linkage)	Strong
~915	Asymmetric C-O-C stretch (epoxy ring deformation)	Strong
~830	C-H out-of-plane bend (p-disubstituted benzene ring)	Strong

## II. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic structure of DGGOA, allowing for unequivocal confirmation of its molecular framework and the identification of impurities. Both <sup>1</sup>H (proton) and <sup>13</sup>C (carbon-13) NMR are essential for a complete characterization.

### Experimental Protocol: NMR Analysis

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
- Sample Preparation:

- Approximately 10-20 mg of the DGGOA sample is dissolved in ~0.6-0.7 mL of a deuterated solvent. Chloroform-d ( $\text{CDCl}_3$ ) is a common choice.
- The sample is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).
- Data Acquisition:
  - $^1\text{H}$  NMR: Standard proton spectra are acquired with a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
  - $^{13}\text{C}$  NMR: Carbon spectra require a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of the  $^{13}\text{C}$  isotope. Proton decoupling is used to simplify the spectrum and enhance signal.
- Analysis: The chemical shifts ( $\delta$ ), signal multiplicities (e.g., singlet, doublet, multiplet), and integration values (for  $^1\text{H}$  NMR) are analyzed to assign each signal to specific atoms in the molecule.

## Data Presentation: Predicted $^1\text{H}$ NMR and $^{13}\text{C}$ NMR Data for DGGOA

The following tables present the predicted chemical shifts and assignments for DGGOA. These values are based on the known molecular structure and typical chemical shift ranges for the constituent functional groups.

Table 1: Predicted  $^1\text{H}$  NMR Data for DGGOA (in  $\text{CDCl}_3$ )

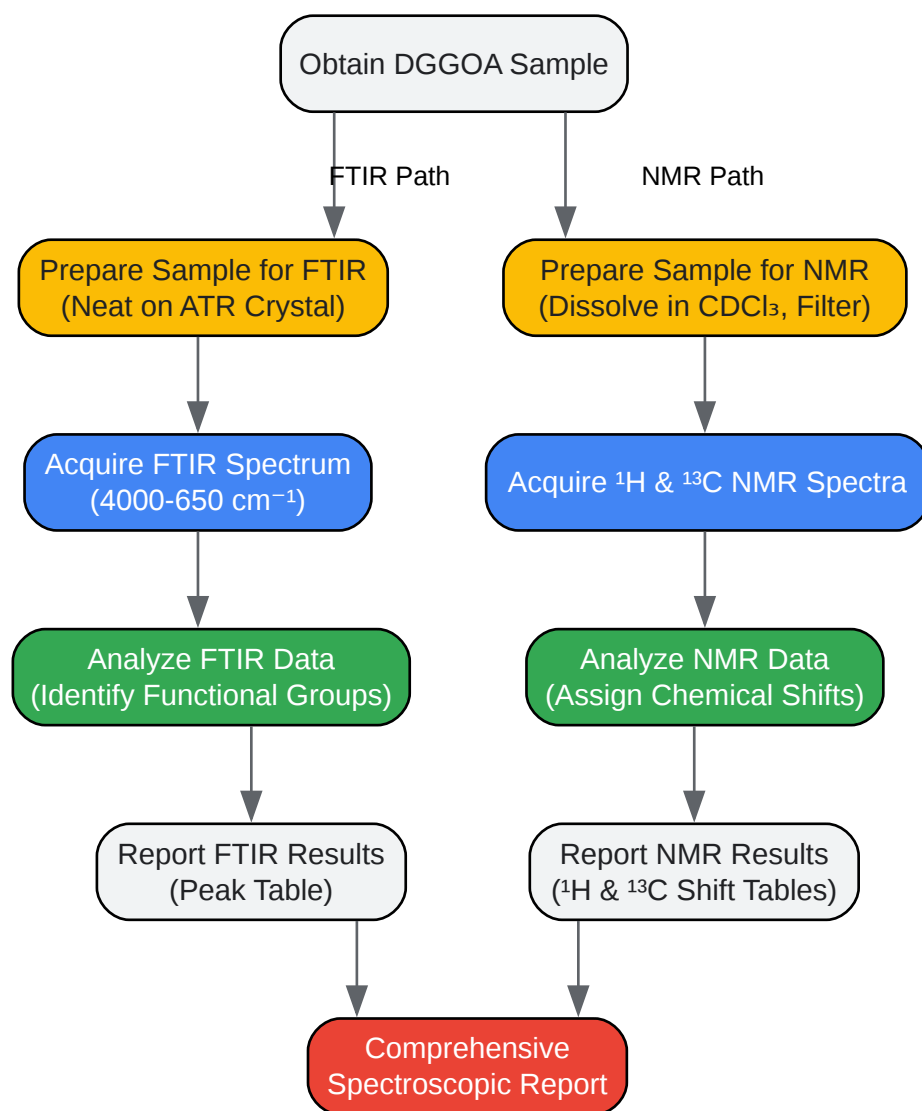
Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Proton Assignment
~6.95	d	2H	Aromatic H (ortho to -OR)
~6.70	d	2H	Aromatic H (ortho to -N)
~4.15	dd	1H	O-CH <sub>2</sub> (glycidyl ether)
~3.95	dd	1H	O-CH <sub>2</sub> (glycidyl ether)
~3.50	m	2H	N-CH <sub>2</sub> (glycidyl amine)
~3.35	m	1H	CH (glycidyl ether)
~3.20	m	2H	CH (glycidyl amine)
~2.88	dd	1H	CH <sub>2</sub> O (glycidyl ether)
~2.80	m	2H	CH <sub>2</sub> O (glycidyl amine)
~2.72	t	1H	CH <sub>2</sub> O (glycidyl ether)
~2.60	m	2H	CH <sub>2</sub> O (glycidyl amine)

Table 2: Predicted <sup>13</sup>C NMR Data for DGGOA (in CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Carbon Assignment
~152.0	Aromatic C-O
~142.0	Aromatic C-N
~115.5	Aromatic CH (ortho to -OR)
~114.0	Aromatic CH (ortho to -N)
~69.0	O-CH <sub>2</sub> (glycidyl ether)
~53.0	N-CH <sub>2</sub> (glycidyl amine)
~50.5	CH (glycidyl ether & amine)
~44.5	CH <sub>2</sub> O (glycidyl ether & amine)

## Logical Workflow for Spectroscopic Analysis

The characterization of DGGOA follows a systematic workflow to ensure accurate and comprehensive data is collected and interpreted.



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**Caption:** Logical workflow for the complete spectroscopic analysis of DGGOA.

## Conclusion

The combination of FTIR and NMR spectroscopy provides a powerful and comprehensive toolkit for the characterization of **N,N-Diglycidyl-4-glycidylloxylaniline**. FTIR offers a rapid method for confirming the presence of essential epoxy and aromatic functional groups, making it invaluable for quality control and reaction monitoring. NMR spectroscopy, through both <sup>1</sup>H and <sup>13</sup>C analysis, delivers an unambiguous confirmation of the molecular structure. The detailed protocols and representative spectral data presented in this guide serve as a

foundational resource for researchers and professionals working with this versatile and high-performance epoxy monomer, ensuring material quality and fostering further innovation.

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## References

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- 2. Triglycidyl p-aminophenol ether | C<sub>15</sub>H<sub>17</sub>NO<sub>5</sub> | CID 88703132 - PubChem [pubchem.ncbi.nlm.nih.gov]
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